Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-
Description
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is a sulfonamide derivative characterized by a benzenamine core substituted with a methyl group and a [(4-methylphenyl)sulfonyl]methyl moiety. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors, particularly for carbonic anhydrase . Its synthesis typically involves sulfonylation of amines, as seen in the reaction of 2-aminobenzyl alcohol with p-toluenesulfonyl chloride under basic conditions, followed by oxidation with MnO₂ to yield the final product . X-ray crystallography confirms its distorted tetrahedral geometry around the sulfur atom and planar nitrogen coordination .
Properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)sulfonylmethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)12-16(2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAMRTGROFVOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393102 | |
| Record name | Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51787-22-5 | |
| Record name | Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
This method adapts a Mannich-like condensation, leveraging formaldehyde, N-methylaniline, and 4-methylbenzenesulfinic acid. The reaction proceeds via iminium ion formation, where formaldehyde activates the amine for nucleophilic attack by the sulfinic acid. Subsequent oxidation of the sulfinic acid group (RSO₂H) to sulfonyl (RSO₂–) occurs in situ under aerobic conditions.
Reaction equation :
Optimization of Conditions
Table 1: Variation in Yield with Temperature
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 45 |
| 70 | 10 | 52 |
| 80 | 8 | 48 |
Nucleophilic Substitution of Chloromethyl Sulfone
Synthesis of Chloromethyl 4-Methylbenzenesulfone
The chloromethyl sulfone intermediate (Cl–CH₂–SO₂–C₆H₄–CH₃) is prepared via chlorination of hydroxymethyl sulfone, derived from 4-methylbenzenesulfinic acid and formaldehyde.
Steps :
-
Hydroxymethyl sulfone synthesis :
-
Chlorination :
Alkylation of N-Methylaniline
N-Methylaniline reacts with the chloromethyl sulfone in dimethylformamide (DMF) using K₂CO₃ as a base.
Conditions :
-
Molar ratio : 1:1.2 (amine:chloromethyl sulfone).
-
Temperature : 80°C for 6 hours.
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Yield : 60–65% after recrystallization.
Table 2: Purity Analysis of Product
| Purification Method | Purity (%) |
|---|---|
| Recrystallization | 98.5 |
| Column Chromatography | 99.2 |
Sulfonic Anhydride-Mediated Coupling
Reaction with p-Toluenesulfonic Anhydride
Inspired by Royal Society of Chemistry protocols, this method employs sodium tert-butoxide to deprotonate N-methylaniline, enabling nucleophilic attack on p-toluenesulfonic anhydride.
Procedure :
-
Deprotonation : N-Methylaniline is treated with NaOtBu in THF at –20°C.
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Anhydride addition : p-Toluenesulfonic anhydride is introduced, forming the sulfonate ester intermediate.
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Reduction : The ester is reduced to the sulfonylmethyl group using LiAlH₄.
Yield : ~40% (two-step process).
Industrial-Scale Production Considerations
Scalability and Cost
-
Mannich method : Low scalability due to moderate yields and solvent volume.
-
Nucleophilic substitution : Preferred for bulk synthesis (higher yield, simpler purification).
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Environmental impact : Chlorinated byproducts in Method 2 necessitate waste management systems.
Table 3: Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Mannich Reaction | 50 | 120 | Moderate |
| Nucleophilic Substitution | 65 | 95 | High |
| Sulfonic Anhydride | 40 | 150 | Low |
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzenamine derivatives.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
- This compound serves as a valuable reagent in organic synthesis, particularly as a building block for more complex molecules. Its sulfonyl group facilitates various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Synthetic Routes
- The synthesis typically involves the reaction of benzenamine with methyl iodide and a sulfonyl chloride derivative, often using bases like sodium hydroxide or potassium carbonate to promote nucleophilic substitution.
Chemical Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride.
- Substitution : The sulfonyl group can be replaced by various nucleophiles, leading to diverse substituted derivatives.
Biological Applications
Enzyme Inhibition Studies
- Research indicates that Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- may act as an enzyme inhibitor. Its sulfonyl group interacts with specific amino acid residues in enzyme active sites, potentially leading to inhibition of enzyme activity.
Therapeutic Properties
- Preliminary studies have explored its antimicrobial and anticancer activities, suggesting potential therapeutic applications. The compound's ability to modulate cellular pathways involved in signal transduction highlights its relevance in medicinal chemistry.
Industrial Applications
Dyes and Pigments Production
- In industrial settings, this compound is utilized in the production of dyes and pigments. Its structural properties allow for the development of colorants with specific characteristics required in various applications.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of Benzenamine derivatives on specific enzymes involved in metabolic pathways. Results showed significant inhibition rates, suggesting potential applications in drug design targeting metabolic disorders.
Case Study 2: Antimicrobial Activity
Research assessed the antimicrobial properties of Benzenamine against various bacterial strains. The findings indicated notable antibacterial activity, warranting further exploration for therapeutic uses.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Facilitates nucleophilic substitutions |
| Biology | Enzyme inhibitor | Significant inhibition observed |
| Medicine | Antimicrobial properties | Notable activity against bacterial strains |
| Industry | Dyes and pigments production | Essential for developing specific colorants |
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- | -N-methyl, -[(4-methylphenyl)sulfonyl]methyl | C₁₆H₁₈N₂O₂S | 302.39* | Sulfonyl group, methylene bridge |
| Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- | -N-(4-nitrophenyl)methylene, -4-methyl | C₁₄H₁₂N₂O₂ | 240.26 | Nitro group, imine bond |
| Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- | -N-(4-nitrophenyl)methylene, -4-methoxy | C₁₄H₁₂N₂O₃ | 256.26 | Methoxy group, nitro group, planar imine |
| Bis-(4-nitrophenyl)phenylamine | Two -4-nitrophenyl groups attached to phenylamine | C₁₈H₁₃N₃O₄ | 335.32 | Dual nitro groups, extended conjugation |
| N-(Silylmethyl)-4-chlorobenzenesulfonamide | -N-(silylmethyl), -4-chlorobenzenesulfonyl | C₁₃H₁₇ClNO₂SSi | 329.89* | Silicon-containing substituent, sulfonyl group |
*Calculated based on structural data from .
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfonyl group is strongly electron-withdrawing, enhancing acidity and hydrogen-bonding capability. In contrast, methoxy () and methyl groups () are electron-donating, increasing lipophilicity .
Key Observations :
- The target compound requires oxidation steps (MnO₂) for imine formation, unlike silylmethyl derivatives (), which proceed under mild conditions .
- Nitrophenyl derivatives (e.g., ) often utilize condensation reactions, avoiding sulfonylation entirely .
Key Observations :
Biological Activity
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- (commonly referred to as a sulfonamide derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenamine core with a methyl group and a sulfonyl group attached to a para-methylphenyl moiety. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 273.34 g/mol. The presence of the sulfonamide functional group is crucial for its biological activity.
Mechanisms of Biological Activity
Benzenamine derivatives, particularly those with sulfonamide groups, exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase. This mechanism is pivotal in their antibacterial properties.
- Anti-inflammatory Effects : Some studies indicate that compounds similar to benzenamine can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Anticancer Properties : Research has shown that certain benzenamine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of benzenamine derivatives:
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of benzenamine derivatives against various pathogens. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents.
- Anti-inflammatory Effects : Another research focused on evaluating the anti-inflammatory effects using an animal model of inflammation. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.
- Cancer Research : A detailed investigation into the anticancer properties revealed that benzenamine derivatives could effectively reduce cell proliferation in several cancer cell lines. Mechanistic studies indicated that these compounds might trigger apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis routes for Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-?
- Methodology :
- React 4-methylbenzenesulfonyl chloride with N-methylbenzenamine derivatives under basic conditions (e.g., triethylamine or NaOH) in anhydrous solvents like dichloromethane or toluene.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Monitor reaction progress using TLC or HPLC to ensure completion .
- Key Considerations :
- Moisture-sensitive conditions due to sulfonyl chloride reactivity.
- Excess base neutralizes HCl byproducts, improving yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methyl groups (δ ~2.4 ppm for Ar-CH₃) and sulfonamide protons (δ ~3.1 ppm for N-CH₂-SO₂).
- ¹³C NMR : Confirm sulfonyl (δ ~125-140 ppm for SO₂-C) and aromatic carbons .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement.
- Protocol :
- Grow crystals via slow evaporation (e.g., ethanol/water).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Validate bond lengths/angles against DFT-optimized structures .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the sulfonyl group.
- Simulate transition states for SN2 reactions at the methylene bridge .
- Software : Gaussian (B3LYP/6-31G* basis set) or ORCA for energy profiling .
Q. How can conflicting reports on this compound’s enzyme inhibition be resolved?
- Strategies :
- Replicate assays under standardized conditions (pH, temperature, enzyme source).
- Use isothermal titration calorimetry (ITC) to measure binding constants directly.
- Perform molecular docking (e.g., AutoDock Vina) to validate interactions with active sites .
- Case Study : Discrepancies in IC₅₀ values may arise from assay interference by solvent (e.g., DMSO >1% v/v) .
Q. What role does the sulfonylmethyl group play in biological target interactions?
- Mechanistic Insights :
- The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases).
- Hydrophobic 4-methylphenyl moiety enhances membrane permeability in cellular assays.
- Compare with analogs lacking the sulfonyl group to isolate its contribution .
Q. How do electronic effects of the 4-methylphenyl substituent influence stability?
- Resonance/Inductive Analysis :
- Methyl groups donate electrons via hyperconjugation, stabilizing the sulfonyl group’s electron-withdrawing effect.
- Hammett σₚ values predict reduced electrophilicity compared to nitro or chloro substituents.
- Experimental validation via hydrolysis kinetics in buffered solutions .
Methodological Challenges
Q. What are the barriers to achieving enantiomeric purity, and how are they addressed?
- Challenges :
- Racemization during sulfonamide formation due to acidic protons.
- Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts).
- Analyze enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .
Q. How to design stability studies for this compound under physiological conditions?
- Protocol :
- Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Identify hydrolytic byproducts (e.g., sulfonic acids) and quantify half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
